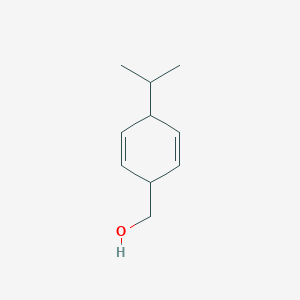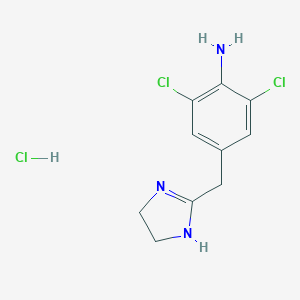
Nemazoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nemazoline hydrochloride is a synthetic compound that belongs to the class of imidazoline derivatives. It is widely used in scientific research as a tool to investigate the physiological and biochemical effects of imidazoline receptor activation. Nemazoline hydrochloride is a potent and selective agonist of the I1 imidazoline receptor subtype, which is involved in the regulation of blood pressure, insulin secretion, and central nervous system function.
Mecanismo De Acción
Nemazoline hydrochloride selectively activates the I1 imidazoline receptor subtype, which is coupled to the G protein alpha-2A adrenergic receptor. Activation of the I1 imidazoline receptor leads to the inhibition of sympathetic nervous system activity, resulting in a decrease in blood pressure and heart rate. Nemazoline hydrochloride also stimulates insulin secretion from pancreatic beta cells and has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
Nemazoline hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease blood pressure and heart rate in animal models of hypertension and to stimulate insulin secretion from pancreatic beta cells. Nemazoline hydrochloride has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using nemazoline hydrochloride in lab experiments is its selectivity for the I1 imidazoline receptor subtype. This allows researchers to investigate the specific effects of I1 receptor activation without interference from other receptor subtypes. However, one of the limitations of using nemazoline hydrochloride is its relatively short half-life, which requires frequent dosing in animal experiments.
Direcciones Futuras
There are several future directions for research on nemazoline hydrochloride. One area of interest is the role of imidazoline receptors in the regulation of glucose metabolism and the development of type 2 diabetes. Another area of interest is the potential use of nemazoline hydrochloride as a therapeutic agent for neurodegenerative diseases. Further research is also needed to investigate the safety and efficacy of nemazoline hydrochloride in human clinical trials.
Métodos De Síntesis
Nemazoline hydrochloride can be synthesized by the reaction of 2-chloro-5-nitrobenzyl chloride with 2-amino-1,2,3,4-tetrahydro-1-naphthol in the presence of a base such as sodium hydroxide. The resulting product can be purified by recrystallization from a suitable solvent such as ethanol.
Aplicaciones Científicas De Investigación
Nemazoline hydrochloride is widely used in scientific research to investigate the physiological and biochemical effects of imidazoline receptor activation. It has been shown to have a wide range of effects on various organ systems, including the cardiovascular, endocrine, and central nervous systems. Nemazoline hydrochloride has been used to study the role of imidazoline receptors in the regulation of blood pressure, insulin secretion, and central nervous system function.
Propiedades
Número CAS |
111073-18-8 |
|---|---|
Nombre del producto |
Nemazoline hydrochloride |
Fórmula molecular |
C10H12Cl3N3 |
Peso molecular |
280.6 g/mol |
Nombre IUPAC |
2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride |
InChI |
InChI=1S/C10H11Cl2N3.ClH/c11-7-3-6(4-8(12)10(7)13)5-9-14-1-2-15-9;/h3-4H,1-2,5,13H2,(H,14,15);1H |
Clave InChI |
ASIGTNNPGBMHLP-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl.Cl |
SMILES canónico |
C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl.Cl |
Sinónimos |
2-(4-amino-3,5-dichlorobenzyl)imidazoline A 57219 A-57219 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




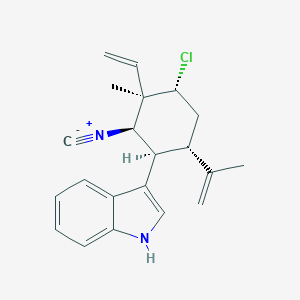
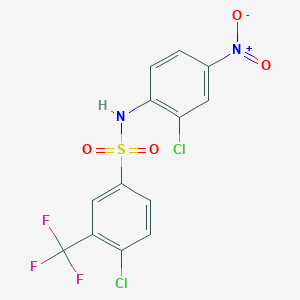


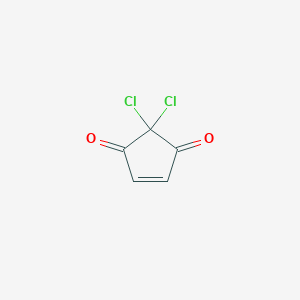
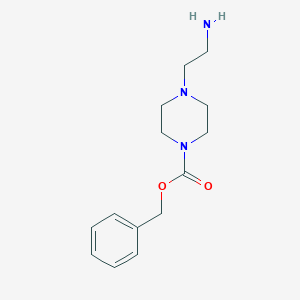
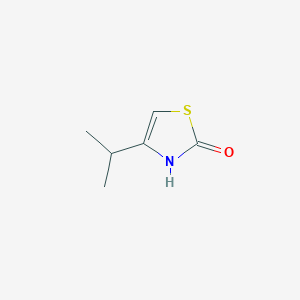
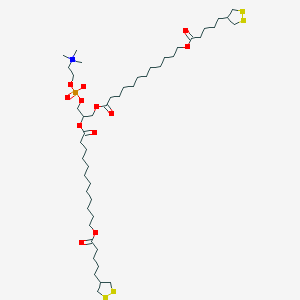
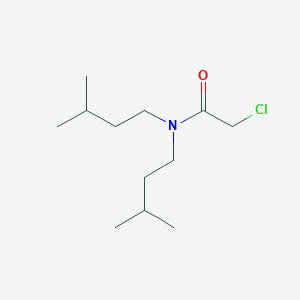

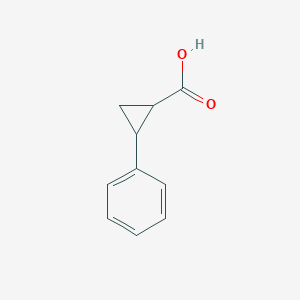
![Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate](/img/structure/B9530.png)
